molecular formula C20H17N7S B398076 8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine

8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine

Cat. No.: B398076
M. Wt: 387.5g/mol
InChI Key: PFRQOJDBPCMJTC-UHFFFAOYSA-N
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Description

8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine is a complex organic compound with a unique structure that combines benzimidazole and purine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine typically involves multiple steps, starting with the preparation of the benzimidazole and purine intermediates. The key steps include:

    Formation of Benzimidazole Intermediate: This involves the condensation of o-phenylenediamine with benzyl chloride under acidic conditions to form 1-benzyl-1H-benzimidazole.

    Synthesis of Purine Intermediate: The purine moiety is synthesized through a series of reactions starting from commercially available starting materials such as adenine.

    Coupling Reaction: The final step involves the coupling of the benzimidazole and purine intermediates through a sulfanyl linkage, typically using thiol reagents and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated benzimidazole derivatives.

Scientific Research Applications

8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biology: It is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of 8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine involves its interaction with molecular targets such as DNA and enzymes. The benzimidazole moiety can intercalate into DNA, disrupting its structure and function, while the purine moiety can inhibit enzymes involved in nucleotide synthesis. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-benzoimidazol-2-yl-methylamine: Similar structure but lacks the purine moiety.

    9H-purin-6-ylamine: Contains the purine moiety but lacks the benzimidazole and sulfanyl linkages.

Uniqueness

8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine is unique due to its combined benzimidazole and purine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H17N7S

Molecular Weight

387.5g/mol

IUPAC Name

8-[(1-benzylbenzimidazol-2-yl)methylsulfanyl]-7H-purin-6-amine

InChI

InChI=1S/C20H17N7S/c21-18-17-19(23-12-22-18)26-20(25-17)28-11-16-24-14-8-4-5-9-15(14)27(16)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H3,21,22,23,25,26)

InChI Key

PFRQOJDBPCMJTC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CSC4=NC5=NC=NC(=C5N4)N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CSC4=NC5=NC=NC(=C5N4)N

Origin of Product

United States

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